molecular formula C8H11NO B128699 2-Phenoxyethylamine CAS No. 1758-46-9

2-Phenoxyethylamine

Cat. No. B128699
CAS RN: 1758-46-9
M. Wt: 137.18 g/mol
InChI Key: IMLAIXAZMVDRGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phenoxyethylamine derivatives has been a subject of interest due to their relevance in medicinal chemistry. A general method for the synthesis of heteroaryl phenoxyethylamines via Suzuki cross-coupling has been reported, which is efficient and fast, allowing for the creation of a variety of biaryls with different heteroaromatic rings . This method has enabled the synthesis of compounds that had not been previously synthesized, providing new potential scaffolds for the development of selective ligands .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For instance, the crystal structure of a derivative, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, was determined and found to crystallize in the orthorhombic space group Pbca . Similarly, another derivative, 2-((2-(2-Hydroxyethylamino) ethylimino) methyl) phenol, was prepared and its crystal structure was determined at 130K, showing that it belonged to the orthorhombic space group P212121 . These studies provide valuable insights into the structural characteristics of phenoxyethylamine derivatives.

Chemical Reactions Analysis

Phenoxyethylamine derivatives undergo various chemical reactions, which are crucial for their functionalization and potential applications. For example, 2-hydroxy-2-methylpropiophenone, a related compound, can undergo multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to successive C-C and C-H bond cleavages . This reaction demonstrates the reactivity of the phenoxyethylamine scaffold and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenoxyethylamine derivatives have been characterized using computational methods such as AM1 and B3LYP/6-31G* calculations . These studies help in understanding the electronic structure and reactivity of these compounds. Additionally, the antibacterial and antifungal activities of these derivatives have been evaluated, indicating their potential for therapeutic applications .

Relevant Case Studies

In the realm of receptor antagonistic activities, a series of [2-(omega-phenylalkyl)phenoxy]alkylamines was synthesized, and their antagonistic activities against 5-hydroxytryptamine2 (5-HT2) and dopamine2 (D2) receptors were examined . Some derivatives showed strong inhibition of both receptors, with particular methylpiperidine derivatives exhibiting potent inhibition . Another study reported the synthesis of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines, which displayed selectivity for 5HT2C receptors and showed anticompulsive activity in an animal model of obsessive-compulsive disorder . These case studies highlight the therapeutic potential of 2-phenoxyethylamine derivatives in treating various disorders.

Scientific Research Applications

Perovskite Light Emitting Devices

Adding 2-phenoxyethylamine (POEA) to a CH3NH3PbBr3 precursor solution modulates the organic-inorganic hybrid perovskite structure from bulk to layered, leading to a photoluminescence shift from green to blue. This change improves the external quantum efficiency of CH3NH3PbBr3 LED to nearly 3% (Chen et al., 2017).

Medicinal Chemistry

Heteroaryl ortho-phenoxyethylamines are used in medicinal chemistry as scaffolds for designing potent and selective ligands. An efficient method for synthesizing these compounds via Suzuki cross-coupling has been developed, offering a variety of biaryls for ligand libraries (Manasieva et al., 2015).

Hemoglobin Modifiers

2-(Aryloxy)-2-methylpropionic acids, including phenoxyethylamine derivatives, can decrease the oxygen affinity of human hemoglobin A. Some compounds in this series are strong allosteric effectors of hemoglobin and could be useful in areas requiring reversal of depleted oxygen supply (Randad et al., 1991).

Adrenoceptor Antagonists

Phenoxyethylamine derivatives have been synthesized as potent and selective human α1D adrenoceptor antagonists. These compounds, with novel scaffolds like 3,4-dihydro-2H-thiochromene 1,1-dioxide, show high potency and selectivity (Sakauchi et al., 2017).

Cosmetic Preservatives

Phenoxyethanol, or 2-phenoxyethanol, is widely used as a preservative in cosmetics. It is effective against various bacteria and fungi, with minimal effect on resident skin flora. It's considered safe for all consumers, including children, when used at a maximum concentration of 1% in cosmetic products (Dréno et al., 2019).

Metal Cation Interaction

Diamine-salicylaldehyde derivatives, related to phenoxyethylamine, have been developed as fluoroionophores to interact with various metal cations. Specific derivatives can chelate Zn+2, showing potential for cellular metal staining in fluorescence methods (Hong et al., 2012).

Safety And Hazards

2-Phenoxyethylamine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLAIXAZMVDRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170028
Record name 2-Phenoxyethanamine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phenoxyethylamine

CAS RN

1758-46-9
Record name Phenoxyethylamine
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Record name 2-Phenoxyethanamine
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Record name 2-Phenoxyethanamine
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Record name 2-phenoxyethylamine
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Record name 2-PHENOXYETHANAMINE
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask equipped with a thermocouple, heating mantle, nitrogen inlet/outlet, a condenser and a stir bar was added 2-oxazolidinone (14.8 g, 170 mmole), phenol (10.0 g, 106.3 mmole), potassium hydroxide (596 mg, 10.6 mmole) and ExxonMobil™ Aromatic 100 solvent (100 mL). The resulting mixture was heated to reflux temperature for 3 h. Reaction progress was monitored by TLC and 1H NMR. Once the phenol was consumed, ethylenediamine (3.6 mL, 53 mmole) was added and the reaction mixture was continued to stir at reflux temperature for 2 hrs. The reaction mixture was then cooled to room temperature. Florisil® (5 g) was added and the reaction mixture was filtered over Celite. The reactor and the filter cake were washed with ExxonMobil™ Aromatic 100 solvent (2×10 mL). The combined filtrates were concentrated under reduced pressure to give 12.3 g (84%) of the desired product as a yellow oil. Purity level was determined by NMR to be ˜95%. 1H NMR (CDCl3, 400 MHz) δ 7.22-7.14 (m, 2H), 6.89-6.77 (m, 3H), 3.80 (dd, 2H, J=5.3, 5.3 Hz)), 2.90 (dd, 2H, J=5.4, 5.4 Hz), 1.41 (bs, 2H), 13C NMR (CDCl3, 400 MHz) 158.9, 129.4, 120.7, 114.4, 70.0, 41.5, MS (ESI) for C8H11NO [M+H] calc. 137.08. found 137.56.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Add sodium hydride (60% in mineral oil, 6.63 g, 166 mmol) to a solution of 2-hydroxyethylamine (10.0 mL, 166 mmol) in dioxane (150 mL), at room temperature under nitrogen. Stir for 10 minutes at room temperature. Add 2-chloropyridine (15.6 mL, 166 mmol) and heat the reaction mixture to reflux. After stirring at reflux for 14 hours, cool the reaction mixture to room temperature and dilute with water (100 mL), and methylene chloride (200 mL). Extract the aqueous layer with methylene chloride (2×100 mL). Combine the organic layers with brine (200 mL), dry (magnesium sulfate), filter and concentrate to an orange oil. Perform flash chromatography on silica gel eluting with 50% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH) solution in methylene chloride to afford the title compound as a yellow oil (17.9 g). MS: m/z=139 (MH+).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Add sodium hydride (60% in mineral oil, 6.63 g, 166 mmol) to a solution of 2-hydroxyethylamine (10.0 mL, 166 mmol) in dioxane (150 mL) at room temperature under nitrogen. After stirring for 10 minutes at room temperature, add 2-chloropyridine (15.6 mL, 166 mmol) and heat the reaction mixture to reflux. After stirring at reflux for 14 hours, cool the reaction mixture to room temperature and dilute with water (100 mL) and methylene chloride (200 mL). Extract the aqueous layer with methylene chloride (2×100 mL). Wash the combined organic phase with brine (200 mL), dry over magnesium sulfate, filter, and concentrate to an orange oil. Flash chromatography on silica gel eluting with 50% of a (80:18:2 CHCl3/MeOH/concentrated NH4OH) solution in methylene chloride affords 2-phenoxy-ethylamine as a yellow oil (17.9 g, 78%). 1H NMR (CDCl3) δ 8.09-8.15 (m, 1H), 7.53-7.56 (m, 1H), 6.80-6.85 (m, 1H), 6.70-6.75 (m, 1H), 4.27-4.31 (m, 2H), 3.06-3.10 (m, 2H); MS (ES): m/z 139 (M+H).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
B Belleau, P Cooper - Journal of Medicinal Chemistry, 1963 - ACS Publications
… A particularly intriguing phenomenon lies in thecomplete loss of blocking activity when the ethereal oxygen of the 2-phenoxyethylamine I is replaced by a methylene group as in II.6 An …
Number of citations: 15 pubs.acs.org
RL Jones, TP Metcalfe, WA Sexton - Biochemical Journal, 1949 - ncbi.nlm.nih.gov
… 2-PHENOXYETHYLAMINE DERIVATIVES … Preliminary investigations regardi, If the working hypothesis is correcl chlorinated 2-phenoxyethylamine a …
Number of citations: 29 www.ncbi.nlm.nih.gov
Z Chen, C Zhang, XF Jiang, M Liu, R Xia… - Advanced …, 2017 - Wiley Online Library
… The CH 3 NH 3 PbBr 3 perovskite structure was tuned by adding different amount of 2-phenoxyethylamine (POEA), which molecular structure is shown in Figure 1, into CH 3 NH 3 PbBr …
Number of citations: 239 onlinelibrary.wiley.com
Z Tan, J Luo, L Yang, X Li, Z Deng… - Advanced Optical …, 2020 - Wiley Online Library
… Herein, we reported pure blue PeLEDs based on 2-phenoxyethylamine (POEA)-passivated CsPbBr x Cl 3− x , whose EL spectrum could be stabilized for 12 h by applying square-wave …
Number of citations: 33 onlinelibrary.wiley.com
AR Katritzky, YJ Xu, HY He, S Mehta - The Journal of Organic …, 2001 - ACS Publications
… [2,1-d][1,4]benzoxazepin-9(13bH)-one (15) were synthesized in 72% and 89% yields, respectively, via a similar procedure to that described above using 2-phenoxyethylamine (11) …
Number of citations: 70 pubs.acs.org
JM Ubaid, MY Hadi, IH Hameed - Research Journal of Pharmacy …, 2017 - researchgate.net
… Methyl-2-phenoxyethylamine, Pentaborane(11), … p-(2-phenyl-1benzimidazolyl)benzoate, Methyl-2-phenoxyethylamine, Pentaborane(11), … 1-Methyl-2-phenoxyethylamine RT=9.123 …
Number of citations: 35 www.researchgate.net
J Wang, C Yang, H Chen, M Lv, T Liu, H Chen… - ACS Energy …, 2023 - ACS Publications
… By introducing 2-phenoxyethylamine bromide (POEBr) to tune the surface energy of … Figure 1a exhibits the chemical structure of the as-prepared 2-phenoxyethylamine bromide (POEBr). …
Number of citations: 2 pubs.acs.org
T Guluma, N Babu, E Teju, A Dekebo - Chemical Data Collections, 2020 - Elsevier
The present study was intended to evaluate phytochemicals as well as antimicrobial (bacterial and fungal) activities of leaf extracts of Brucea antidysenterica. The powdered leaves of …
Number of citations: 5 www.sciencedirect.com
A Changchit, J Gal, JA Zirrolli - Biological mass spectrometry, 1991 - Wiley Online Library
… After adding the internal standard l-methyl-2phenoxyethylamine and alkalinizing, the urine samples were extracted with ether. The extracts were derivatized with the optically active acid …
Number of citations: 23 onlinelibrary.wiley.com
J Wang, C Yang, H Chen, M Lv, X Zhang… - Available at SSRN … - papers.ssrn.com
… introducing 2-phenoxyethylamine bromide (POEBr) to tune the surface energy 25 … Phenoxyethylamine bromide (POEBr) was prepared via reaction of 2-phenoxyethylamine 54 …
Number of citations: 0 papers.ssrn.com

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